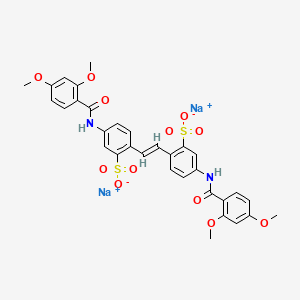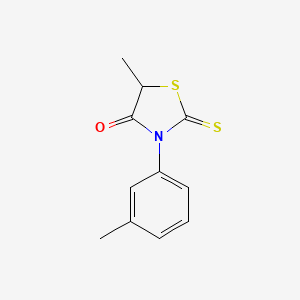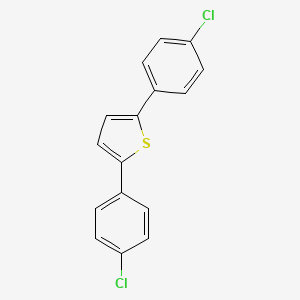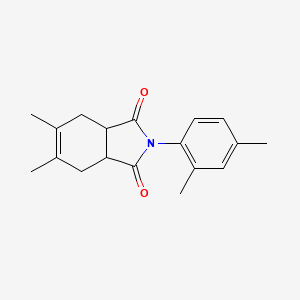![molecular formula C20H20Cl4N2O5S B11997527 Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11997527.png)
Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-メチル-5-({2,2,2-トリクロロ-1-[(4-クロロベンゾイル)アミノ]エチル}アミノ)-2,4-チオフェンジカルボン酸ジエチルは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ジエチルエステル、トリクロロエチル、クロロベンゾイル部分など、複数の官能基で置換されたチオフェン環を特徴としています。
準備方法
合成経路と反応条件
3-メチル-5-({2,2,2-トリクロロ-1-[(4-クロロベンゾイル)アミノ]エチル}アミノ)-2,4-チオフェンジカルボン酸ジエチルの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、チオフェン環の調製から始まり、メチル基とジエチルエステル基を導入します。次に、トリクロロエチル基とクロロベンゾイル基を、求核置換反応によって付加します。
チオフェン環の形成: チオフェン環は、ケトン、硫黄、ニトリルの縮合を含むゲヴァルト反応によって合成できます。
置換反応: トリクロロエチル基とクロロベンゾイル基は、トリクロロアセトニトリルや4-クロロベンゾイルクロリドなどの試薬を用いた求核置換反応によって導入されます。
工業生産方法
この化合物の工業生産は、おそらく、実験室規模の合成方法をスケールアップし、収率と純度を向上させるために反応条件を最適化することにより行われます。連続フロー反応器や自動合成プラットフォームを採用して、効率と再現性を向上させることができます。
化学反応の分析
反応の種類
3-メチル-5-({2,2,2-トリクロロ-1-[(4-クロロベンゾイル)アミノ]エチル}アミノ)-2,4-チオフェンジカルボン酸ジエチルは、さまざまな化学反応を起こす可能性があり、以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化することができ、カルボン酸や他の酸化誘導体の形成につながる可能性があります。
還元: 水素化アルミニウムリチウムなどの試薬を使用した還元反応は、エステル基をアルコールに変換するか、分子内の他の官能基を還元することができます。
置換: 求核置換反応は、使用する試薬や条件に応じて、トリクロロエチル基やクロロベンゾイル基を他の置換基で置き換えることができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO₄)、三酸化クロム(CrO₃)
還元: 水素化アルミニウムリチウム(LiAlH₄)、水素化ホウ素ナトリウム(NaBH₄)
置換: トリクロロアセトニトリル、4-クロロベンゾイルクロリド
主な生成物
これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生じることがありますが、還元はアルコールやアミンを生成する可能性があります。
科学研究への応用
化学: この化合物のユニークな構造は、有機合成において貴重な中間体となり、新しい化学反応と経路を探求することができます。
生物学: その潜在的な生物活性は、医薬品の候補化合物または生化学的プローブとして使用するために調査することができます。
医学: この化合物は、特に望ましい薬理学的特性を示す場合、薬剤開発のためのリード化合物として役立つ可能性があります。
工業: 新しい材料の開発や、より複雑な化学物質の原料として使用される可能性があります。
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing the exploration of new chemical reactions and pathways.
Biology: Its potential biological activity could be investigated for use as a pharmaceutical agent or a biochemical probe.
Medicine: The compound may serve as a lead compound for drug development, particularly if it exhibits desirable pharmacological properties.
Industry: It could be used in the development of new materials or as a precursor for more complex chemical entities.
作用機序
3-メチル-5-({2,2,2-トリクロロ-1-[(4-クロロベンゾイル)アミノ]エチル}アミノ)-2,4-チオフェンジカルボン酸ジエチルがその効果を発揮するメカニズムは、その特定の用途によって異なります。生物学的コンテキストでは、酵素や受容体などの分子標的に結合し、結合相互作用を通じてその活性を調節する可能性があります。関与する経路には、特定の生化学的プロセスの阻害または活性化が含まれる可能性があります。
類似の化合物との比較
類似の化合物
- 3-メチル-5-({2,2,2-トリクロロ-1-[(4-メトキシベンゾイル)アミノ]エチル}アミノ)-2,4-チオフェンジカルボン酸ジエチル
- 3-メチル-5-({2,2,2-トリクロロ-1-[(4-メチルベンゾイル)アミノ]エチル}アミノ)-2,4-チオフェンジカルボン酸ジエチル
- 3-メチル-5-({2,2,2-トリクロロ-1-[(2-メチルベンゾイル)アミノ]エチル}アミノ)-2,4-チオフェンジカルボン酸ジエチル
ユニークさ
3-メチル-5-({2,2,2-トリクロロ-1-[(4-クロロベンゾイル)アミノ]エチル}アミノ)-2,4-チオフェンジカルボン酸ジエチルのユニークさは、その官能基の特定の組み合わせにあり、これが明確な化学的および生物学的特性をもたらします。類似の化合物と比較して、クロロベンゾイル基の存在により、異なる反応パターンや生物活性を示す可能性があります。
この詳細な概要は、3-メチル-5-({2,2,2-トリクロロ-1-[(4-クロロベンゾイル)アミノ]エチル}アミノ)-2,4-チオフェンジカルボン酸ジエチルに関する包括的な理解を提供し、その合成、反応、用途、および類似の化合物との比較を網羅しています。
類似化合物との比較
Similar Compounds
- Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate
- Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate
- Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate
Uniqueness
The uniqueness of diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities due to the presence of the chlorobenzoyl group.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C20H20Cl4N2O5S |
|---|---|
分子量 |
542.3 g/mol |
IUPAC名 |
diethyl 3-methyl-5-[[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C20H20Cl4N2O5S/c1-4-30-17(28)13-10(3)14(18(29)31-5-2)32-16(13)26-19(20(22,23)24)25-15(27)11-6-8-12(21)9-7-11/h6-9,19,26H,4-5H2,1-3H3,(H,25,27) |
InChIキー |
AGUIARXKAQODEX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997498.png)
![3-(2-naphthyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997501.png)


![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997530.png)
